2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide 2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide
Brand Name: Vulcanchem
CAS No.: 1021235-56-2
VCID: VC2673476
InChI: InChI=1S/C16H17N3O/c17-16(18-20)13-8-2-4-10-15(13)19-11-5-7-12-6-1-3-9-14(12)19/h1-4,6,8-10,20H,5,7,11H2,(H2,17,18)
SMILES: C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3C(=NO)N
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide

CAS No.: 1021235-56-2

Cat. No.: VC2673476

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide - 1021235-56-2

Specification

CAS No. 1021235-56-2
Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name 2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide
Standard InChI InChI=1S/C16H17N3O/c17-16(18-20)13-8-2-4-10-15(13)19-11-5-7-12-6-1-3-9-14(12)19/h1-4,6,8-10,20H,5,7,11H2,(H2,17,18)
Standard InChI Key UVOPATPMNCDTSM-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3C(=NO)N
Canonical SMILES C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3C(=NO)N

Introduction

Synthesis and Preparation

The synthesis of compounds like 2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide typically involves multiple steps, including the formation of the quinoline ring and the attachment of the hydroxybenzenecarboximidamide moiety. Common methods in organic synthesis include condensation reactions, coupling reactions, and functional group transformations.

Synthetic MethodDescription
Condensation ReactionsUsed to form the quinoline ring or attach functional groups.
Coupling ReactionsEmployed to link different parts of the molecule together.
Functional Group TransformationsUsed to introduce specific functional groups like hydroxyl or imidamide groups.

Potential Applications

Potential ApplicationDescription
Antimicrobial AgentsQuinoline derivatives are known for their antimicrobial properties.
Antiviral AgentsSome quinoline compounds have shown antiviral activity.
Anticancer AgentsThe compound's structure suggests potential anticancer properties.

Research Findings and Challenges

Research on quinoline derivatives often focuses on optimizing synthesis conditions, improving yield, and enhancing biological activity. Challenges include achieving high selectivity in synthesis reactions and ensuring the stability of the compound under various conditions.

Research ChallengeDescription
Synthesis OptimizationImproving yield and purity of the compound.
Biological ActivityAssessing and enhancing the compound's biological effects.
Stability StudiesEnsuring the compound remains stable under different conditions.

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